4-amino-N-(2,6-dimetilfenil)bencenosulfonamida

Descripción general

Descripción

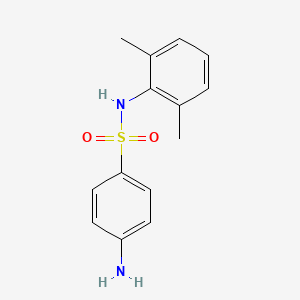

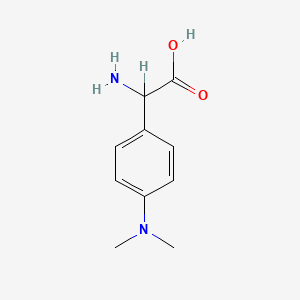

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is a biochemical used for proteomics research . It has a molecular formula of C14H16N2O2S .

Molecular Structure Analysis

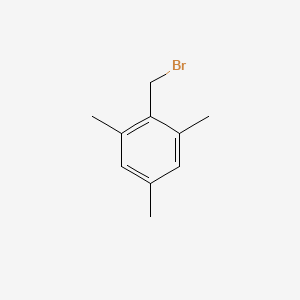

The InChI code for 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is 1S/C14H16N2O2S/c1-10-4-3-5-11(2)14(10)16-19(17,18)13-8-6-12(15)7-9-13/h3-9,16H,15H2,1-2H3 . This indicates that the molecule consists of a benzene ring sulfonamide group and a 2,6-dimethylphenyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis

The molecular weight of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is 276.36 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Medicina: Investigación Anticonvulsiva

4-amino-N-(2,6-dimetilfenil)bencenosulfonamida: se ha estudiado por su potencial como anticonvulsivo. Las investigaciones indican que su metabolismo, disposición y farmacocinética se han explorado en ratas, mostrando resultados prometedores para el desarrollo de nuevos fármacos anticonvulsivos .

Aplicaciones Industriales: Síntesis Química

En entornos industriales, este compuesto se utiliza en la síntesis de diversos productos químicos. Sus propiedades lo convierten en un intermedio valioso en la producción de entidades químicas más complejas .

Ciencia Ambiental: Degradación de Contaminantes

La reactividad del compuesto hacia ciertos contaminantes sugiere que podría utilizarse en la ciencia ambiental para desarrollar métodos de degradación de sustancias nocivas, reduciendo así el impacto ambiental .

Química Analítica: Cromatografía

This compound: puede utilizarse en química analítica, particularmente en cromatografía, como un estándar o compuesto de referencia para identificar y cuantificar otras sustancias .

Investigación Bioquímica: Proteómica

Este compuesto también es significativo en la investigación bioquímica, especialmente en proteómica, donde puede utilizarse para estudiar la expresión e interacción de proteínas, ayudando a comprender diversos procesos biológicos .

Desarrollo Farmacéutico: Formulación de Fármacos

Por último, en el desarrollo farmacéutico, This compound sirve como precursor o intermedio en la formulación de fármacos, contribuyendo a la creación de nuevos agentes terapéuticos .

Safety and Hazards

The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Proper safety measures should be taken while handling this compound, including avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Análisis Bioquímico

Biochemical Properties

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with serine/threonine-protein kinases, which are crucial for cell cycle control and meiosis . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their function. This binding can lead to changes in gene expression, further influencing cellular processes . The compound’s ability to form hydrogen bonds with neighboring molecules also plays a role in its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in cellular metabolism, affecting overall cell function.

Transport and Distribution

Within cells and tissues, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within these subcellular structures affects its ability to interact with other biomolecules and exert its biochemical effects.

Propiedades

IUPAC Name |

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-4-3-5-11(2)14(10)16-19(17,18)13-8-6-12(15)7-9-13/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJZPNSHJNCXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285530 | |

| Record name | 4-Amino-N-(2,6-dimethylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6973-47-3 | |

| Record name | Sulfanilo-2,6-xylidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-(2,6-dimethylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)